molecular formula C13H20N2 B14137500 1-(2,5-Dimethylphenyl)-4-methylpiperazine

1-(2,5-Dimethylphenyl)-4-methylpiperazine

Cat. No.: B14137500
M. Wt: 204.31 g/mol
InChI Key: SAQBYDJQRXFYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound is characterized by a piperazine ring substituted with a 2,5-dimethylphenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethylphenylamine with 1-chloro-4-methylpiperazine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

    4-Methylpiperazine: Lacks the 2,5-dimethylphenyl group.

Uniqueness: 1-(2,5-Dimethylphenyl)-4-methylpiperazine is unique due to the presence of both the 2,5-dimethylphenyl group and the methyl group on the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-4-methylpiperazine

InChI

InChI=1S/C13H20N2/c1-11-4-5-12(2)13(10-11)15-8-6-14(3)7-9-15/h4-5,10H,6-9H2,1-3H3

InChI Key

SAQBYDJQRXFYHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.